molecular formula C16H29ClN2 B13801316 Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride CAS No. 64346-68-5

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride

Cat. No.: B13801316
CAS No.: 64346-68-5
M. Wt: 284.9 g/mol
InChI Key: RWPLMDVCLOGKGX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride typically involves the reaction of triethylamine with 2-(ethylphenylamino)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield triethyl[2-(hydroxyethyl)amino]ethyl]ammonium chloride .

Scientific Research Applications

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to changes in membrane permeability and function. It can also interact with enzymes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    Triethylmethylammonium chloride: Similar in structure but with a methyl group instead of the ethylphenylamino group.

    Tetramethylammonium chloride: Contains four methyl groups attached to the nitrogen atom.

    Tetraethylammonium chloride: Contains four ethyl groups attached to the nitrogen atom.

Uniqueness

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride is unique due to the presence of the ethylphenylamino group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to form stable ionic complexes, making it particularly useful in various applications .

Properties

CAS No.

64346-68-5

Molecular Formula

C16H29ClN2

Molecular Weight

284.9 g/mol

IUPAC Name

triethyl-[2-(N-ethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C16H29N2.ClH/c1-5-17(16-12-10-9-11-13-16)14-15-18(6-2,7-3)8-4;/h9-13H,5-8,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

RWPLMDVCLOGKGX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](CC)(CC)CC)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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